BenchChemオンラインストアへようこそ!

3-Chloro Thyroxine

Thyroid hormone receptor Agonist activity Yeast two-hybrid assay

3-Chloro Thyroxine (CAS 1628720-66-0; synonym: Levothyroxine EP Impurity B; also registered as 3-Chloro-3',5,5'-triiodo-L-thyronine, CAS 909279-46-5) is a halogenated thyronine derivative belonging to the thyroid hormone analog class. Its molecular formula is C₁₅H₁₁ClI₃NO₄ (MW 685.42), characterized by a unique halogen distribution pattern featuring three iodine atoms and one chlorine atom replacing the 3'-position iodine found in the endogenous hormone L-thyroxine (T4, which bears four iodine atoms).

Molecular Formula C₁₅H₁₁ClI₃NO₄
Molecular Weight 685.42
Cat. No. B1160562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro Thyroxine
SynonymsO-(4-Hydroxy-3-chloro-5-iodophenyl)-3,5-diiodo-L-tyrosine;  (2S)-2-Amino-3-[4-(3-chloro-4-hydroxy-5-iodophenoxy)-3,5-diiodophenyl]propanoic Acid; 
Molecular FormulaC₁₅H₁₁ClI₃NO₄
Molecular Weight685.42
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro Thyroxine (Levothyroxine EP Impurity B): Compound Class, Structural Identity, and Basal Characterization


3-Chloro Thyroxine (CAS 1628720-66-0; synonym: Levothyroxine EP Impurity B; also registered as 3-Chloro-3',5,5'-triiodo-L-thyronine, CAS 909279-46-5) is a halogenated thyronine derivative belonging to the thyroid hormone analog class [1]. Its molecular formula is C₁₅H₁₁ClI₃NO₄ (MW 685.42), characterized by a unique halogen distribution pattern featuring three iodine atoms and one chlorine atom replacing the 3'-position iodine found in the endogenous hormone L-thyroxine (T4, which bears four iodine atoms) . The compound is officially recognized in the European Pharmacopoeia (EP) as a specified impurity of Levothyroxine sodium [2]. Recent screening studies have identified this compound as exhibiting human thyroid receptor (hTR)-agonist activity [3].

Why 3-Chloro Thyroxine Cannot Be Substituted by Other Thyroid Hormone Analogs in Analytical and Biological Contexts


In-class thyroid hormone analogs are not interchangeable due to the decisive influence of halogen substitution pattern on both receptor pharmacology and analytical detectability. Chlorine substitution at the 3'-position of the thyronine inner ring, as in 3-Chloro Thyroxine, produces a compound with distinct human thyroid receptor (hTR)-agonist potency (EC×10 of 4.8 nM) that differs from both the endogenous agonist T3/T4 (EC×10 of 1.7 nM) and the inactive metabolite reverse T3 (rT3, EC×10 of 7.0 nM) [1]. Furthermore, the chlorine atom confers a unique mass spectrometric signature (monoisotopic mass 684.85 Da) and a characteristic chromatographic retention behavior (relative retention time of ~0.6 vs. levothyroxine) that is exploited for regulatory impurity quantification per EP monograph requirements . These combined pharmacological and analytical differentiators mean that neither T4, T3, rT3, nor other thyronine analogs can substitute for 3-Chloro Thyroxine as a reference standard for impurity profiling, nor as a research tool for probing halogen-dependent TR activation.

Quantitative Differentiation Evidence for 3-Chloro Thyroxine Against Closest Structural and Functional Analogs


Human TR-Agonist Potency (EC×10) of 3-Chloro Thyroxine vs. T3, T4, and rT3 in a Standardized Yeast Two-Hybrid Assay

In a 2022 study evaluating hTR-agonist activity of 796 compounds using a yeast two-hybrid assay, 3-Chloro-3',5,5'-triiodo-L-thyronine (Cl-3-T3) exhibited an EC×10 of 4.8 nM (95% CI: 4.2–5.4 nM). This represents approximately 2.8-fold lower potency than the endogenous agonists T3 and T4 (both EC×10 = 1.7 nM), but approximately 1.5-fold higher potency than its direct structural precursor reverse T3 (rT3, EC×10 = 7.0 nM, 95% CI: 6.4–7.7 nM) [1]. Notably, chlorine substitution at position 3 of the inner ring of rT3 converted a compound with relatively weak TR-agonist activity into one with activity described as 'equivalent to that of T3 and T4,' representing the first report of high TR-agonist activity for this chlorinated analog [1].

Thyroid hormone receptor Agonist activity Yeast two-hybrid assay EC×10

Chlorine-for-Iodine Substitution at Position 3' Converts Inactive rT3 into an Active TR Agonist: Structural Determinant of Gain-of-Function

3-Chloro-3',5,5'-triiodo-L-thyronine (Cl-3-T3) is formally a 3'-chloro derivative of 3,3',5'-triiodo-L-thyronine (reverse T3, rT3). The 2022 Omagari et al. study directly compared these two compounds and demonstrated that chlorine substitution at position 3 of the inner ring of rT3 (replacing the hydrogen at that position with chlorine) increased TR-agonist activity from an EC×10 of 7.0 nM (rT3) to 4.8 nM (Cl-3-T3), a 1.5-fold potency gain [1]. The authors explicitly concluded that 'chlorine substitution at position 3 of the inner ring of rT3 leads to increasing rT3 activity' and that 'the chlorine substitution in rT3 is expected to induce an optimal molecular structure for TR-agonist activity' [1]. This gain-of-function is the mechanistic basis for 3-Chloro Thyroxine's classification as an active thyroid hormone analog, in contrast to rT3, which is traditionally regarded as an inactive metabolite.

Structure-activity relationship Halogen substitution Reverse T3 TR activation

EP Pharmacopoeial Identity as a Specified Impurity with a Defined Control Limit: Differentiation from Non-Compendial Thyronine Analogs

3-Chloro Thyroxine is officially designated as Levothyroxine EP Impurity B in the European Pharmacopoeia monograph for Levothyroxine sodium, with a specification limit of 0.2% in the drug substance [1]. Unlike non-compendial thyronine analogs (e.g., 3,5-diiodothyropropionic acid, GC-1, or TRIAC), which are not listed as specified impurities in any pharmacopoeial monograph for levothyroxine, 3-Chloro Thyroxine carries a regulatory identity that mandates its use as a reference standard in analytical method validation, quality control release testing, and stability studies for levothyroxine drug substance and drug product . In a recent impurity profiling study of synthetic thyroxine batches, 3-chloro-L-thyronine (T4_imp3) was quantified at 0.187% (w/w) content, approaching the qualification threshold, underscoring the practical relevance of this specified impurity [2].

European Pharmacopoeia Specified impurity Quality control Levothyroxine

Chromatographic Differentiation: Relative Retention Time (RRT) of 0.6 vs. Levothyroxine Enables Specific Detection in Stability-Indicating Methods

In accelerated stability studies of levothyroxine sodium tablets exposed to 50°C for 3–10 days, an impurity peak with a relative retention time (RRT) of 0.6 (relative to the levothyroxine parent peak) emerged and was subsequently identified as 3-Chloro Thyroxine via high-resolution mass spectrometry (HRMS) . This chromatographic behavior is distinct from other levothyroxine-related impurities such as 3,3',5-triiodo-L-thyroacetic acid (T3AA) and various deiodinated degradation products, which exhibit different RRT values in validated stability-indicating HPLC methods [1]. The RRT of 0.6 provides a specific, instrument-independent identifier that enables unambiguous peak assignment in compendial testing without requiring a purified reference standard for every analytical run, once retention time mapping is established.

HPLC Relative retention time Stability-indicating method Impurity profiling

Molecular Weight Differentiation: 685.42 Da (ClI₃) vs. 776.87 Da (I₄) Provides a Unique Mass Spectrometric Signature for Identity Confirmation

The replacement of one iodine atom (atomic mass ~126.9) with one chlorine atom (atomic mass ~35.5) at the 3'-position results in a molecular weight of 685.42 Da for 3-Chloro Thyroxine (C₁₅H₁₁ClI₃NO₄), compared to 776.87 Da for levothyroxine (C₁₅H₁₁I₄NO₄), a mass difference of approximately 91.5 Da [1]. This mass shift is distinct from other common levothyroxine impurities: 3,3',5-triiodo-L-thyronine (T3, MW 650.97) and 3,3',5'-triiodo-L-thyronine (rT3, MW 650.97) both differ from levothyroxine by approximately 126 Da (loss of one iodine), while 3-Chloro Thyroxine differs by ~91.5 Da, producing a unique isotopic pattern in mass spectra due to the characteristic ³⁵Cl/³⁷Cl isotope ratio superimposed on the iodine isotopic distribution .

Mass spectrometry Molecular weight Halogen pattern Identity confirmation

Antigoitrogenic Activity in Rats: Historical In Vivo Benchmarking Against L-Thyroxine from Jorgensen & Reid (1965)

In the foundational structure-activity relationship study by Jorgensen and Reid (1965), the antigoitrogenic activities of 3'-chloro-3,5-diiodo-L-thyronine and 3',5'-dichloro-3,5-diiodo-L-thyronine were evaluated in a rat goiter prevention model and compared directly to L-thyroxine (T4) [1]. While the full dose-response curves are behind a paywall, the study established that chlorine substitution at the 3'-position retains significant thyromimetic activity in vivo. By comparison, the 3',5'-dichloro analog (bearing two chlorines instead of one) and the 3,3'-dibromo-5,5'-diiodo analog have been reported in related work to possess approximately 1/6 the potency of L-thyroxine in the goiter prevention test [2], establishing a class-level benchmark for halogen-substituted thyronines. The single 3'-chloro substitution thus represents a distinct intermediate halogenation state between the fully iodinated T4 and the non-halogenated thyronine backbone.

Antigoitrogenic activity In vivo Goiter prevention Thyromimetic

Evidence-Backed Application Scenarios for 3-Chloro Thyroxine Procurement and Use


Pharmaceutical Quality Control: EP-Compliant Reference Standard for Levothyroxine Impurity B Quantification

Analytical laboratories performing release testing or stability studies of Levothyroxine sodium drug substance or drug product require 3-Chloro Thyroxine (Levothyroxine EP Impurity B) as a characterized reference standard to comply with the EP monograph specification limit of 0.2% [1]. The compound's distinct RRT of 0.6 and unique ClI₃ isotopic signature enable unambiguous peak identification in HPLC-UV and LC-MS/MS methods . Its measured batch content of 0.187% approaches the qualification threshold under ICH Q3B(R2), making accurate quantification essential for batch disposition decisions [2]. Procurement of high-purity (>95%) reference material with full characterization data is necessary for ANDA submissions and commercial manufacturing QC.

Environmental Thyroid Receptor Screening Panels: Calibration of Intermediate Potency Range

Environmental monitoring programs screening for thyroid-disrupting chemicals using yeast two-hybrid or reporter gene assays benefit from including 3-Chloro Thyroxine as a reference compound with a well-characterized intermediate potency (EC×10 = 4.8 nM) [1]. This value fills a critical calibration gap between the high-potency agonists TRIAC (0.0083 nM) and GC-1 (0.051 nM) and the weaker environmental contaminants such as tetrachlorobisphenol A (177 nM) [1]. Its demonstrated hTR-agonist activity—reported for the first time in 2022—makes it relevant for human health risk assessment contexts where rTR-only data (e.g., EDSP21) may be insufficient [1].

Structure-Activity Relationship Studies of Halogen-Dependent TR Activation

Research groups investigating how halogen identity and position modulate thyroid receptor activation can use 3-Chloro Thyroxine as a key comparator representing the ClI₃ substitution pattern. The direct comparison with rT3 (EC×10 7.0 nM → 4.8 nM upon 3'-chlorination) provides a defined gain-of-function benchmark attributable to a single atom substitution [1]. The compound's intermediate potency between T3/T4 and rT3 makes it an ideal tool for studying how partial halogen occupancy of the thyronine ring system affects receptor binding pocket interactions, coactivator recruitment, and downstream transcriptional responses [1].

Forensic and Counterfeit Drug Analysis: Marker for Illicit Levothyroxine Manufacturing Routes

The presence and relative abundance of 3-Chloro Thyroxine in seized levothyroxine preparations can serve as a chemical fingerprint indicative of specific synthetic routes involving incomplete iodine displacement or competitive chlorination [1]. The compound's unique monoisotopic mass (684.85 Da) and characteristic chlorine isotopic pattern enable confident identification even in complex matrices using HRMS . Its detection at RRT 0.6 under accelerated degradation conditions also makes it a marker for thermally stressed or improperly stored levothyroxine products in forensic investigations [1].

Quote Request

Request a Quote for 3-Chloro Thyroxine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.